molecular formula C31H27NO5 B557360 Fmoc-Tyr(Bzl)-OH CAS No. 71989-40-7

Fmoc-Tyr(Bzl)-OH

カタログ番号: B557360
CAS番号: 71989-40-7
分子量: 493,56 g/mole
InChIキー: REHSJSKPWIOKIJ-LJAQVGFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Tyr(Bzl)-OH, also known as fluorenylmethyloxycarbonyl-L-tyrosine benzyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. The benzyl ester group serves as a protecting group for the hydroxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by converting it to a benzyl ester using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for efficient production with minimal purification steps.

化学反応の分析

Types of Reactions

Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation or trifluoroacetic acid for benzyl ester removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are the deprotected amino acid or peptide fragments, which can then be further coupled to form longer peptide chains.

科学的研究の応用

Key Applications

  • Peptide Synthesis
    • Fmoc-Tyr(Bzl)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection and facilitates the formation of peptide bonds with other amino acids. This compound enhances the solubility and stability of synthesized peptides, making it ideal for complex peptide synthesis.
  • Drug Development
    • This compound plays a crucial role in developing peptide-based therapeutics. Its structural properties allow for the design of biologically active compounds that can interact with specific biological targets, enhancing drug efficacy and stability. Notably, it has been explored in the creation of neuroactive compounds that modulate neurotransmitter systems.
  • Bioconjugation
    • This compound is utilized in bioconjugation processes to attach peptides to various biomolecules. This application is particularly relevant in developing targeted drug delivery systems, especially in cancer therapy, where precision is critical for therapeutic effectiveness.
  • Research in Neuroscience
    • The compound's utility extends to synthesizing neuropeptides, which are vital for studying neurotransmitter functions and developing treatments for neurological disorders. Its incorporation into neuropeptide structures aids in understanding their biological roles.
  • Analytical Chemistry
    • In analytical chemistry, this compound is employed in chromatography techniques to separate and analyze complex mixtures. Its ability to improve the accuracy of research results makes it a valuable tool in biochemical analysis.

Peptide Drug Conjugates

A study investigated the use of this compound in synthesizing peptide drug conjugates that exhibit enhanced biological activity against cancer cells. The conjugates demonstrated significant antiproliferative effects, showcasing the potential of this compound in therapeutic applications.

Antiproliferative Activity

Research published on cyclic pentapeptides containing this compound highlighted their ability to inhibit cell growth across various cancer cell lines. The study detailed the synthesis process involving solid-phase methods and demonstrated the compound's effectiveness as an antiproliferative agent.

Metabolic Stability Enhancements

Another study focused on modifying peptide structures with this compound to improve their metabolic stability. The modifications allowed for longer circulation times in biological systems, enhancing the therapeutic potential of the peptides.

Data Tables

作用機序

The mechanism of action of Fmoc-Tyr(Bzl)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during the coupling process. The benzyl ester group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended biological activity.

類似化合物との比較

Similar Compounds

    Fmoc-Tyr(tBu)-OH: This compound uses a tert-butyl group to protect the hydroxyl group of tyrosine instead of a benzyl group.

    Fmoc-Tyr(PO3H2)-OH: This compound uses a phosphate group to protect the hydroxyl group of tyrosine.

Uniqueness

Fmoc-Tyr(Bzl)-OH is unique in its use of a benzyl ester group for hydroxyl protection. This provides a different set of deprotection conditions compared to tert-butyl or phosphate groups, allowing for greater flexibility in peptide synthesis. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making this compound a valuable tool in peptide chemistry.

生物活性

Fmoc-Tyr(Bzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-benzyl-L-tyrosine, is a protected form of tyrosine used extensively in peptide synthesis. Its biological activity has been explored in various contexts, particularly in relation to cancer therapy, drug delivery systems, and receptor interactions. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its structural formula C31H25NO6C_{31}H_{25}NO_6 and a molecular weight of approximately 505.54 g/mol. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the amino acid during peptide assembly.

1. Antiproliferative Activity

Research has demonstrated that derivatives including this compound exhibit significant antiproliferative effects against various cancer cell lines. A notable study involved the cyclic pentapeptide Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly], which was synthesized using this compound as a building block. This compound showed marked inhibition of cell growth in human cancer cell lines, independent of traditional opioid receptor pathways .

Table 1: Antiproliferative Effects of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Tyr-c[D-Orn-Tyr(Bzl)-Pro-Gly]SH-SY5Y5.2SST receptor signaling pathway
This compoundMCF-712.4Induction of apoptosis
This compound in hydrogelHeLa8.0Controlled drug release

2. Hydrogel Formation and Drug Delivery

This compound has been utilized in the development of hydrogels for biomedical applications, particularly for drug delivery systems. Studies indicate that binary systems combining this compound with other amino acids can form hydrogels that respond to near-infrared (NIR) light, enabling controlled drug release . The hydrogels demonstrated mechanical strength and stability under physiological conditions, highlighting their potential for therapeutic applications.

Table 2: Properties of this compound Hydrogels

Hydrogel CompositionGelation Time (min)Drug Release Rate (%)NIR Responsivity
This compound/Fmoc-Tyr-OH1575Yes
This compound/Fmoc-Phe-OH1080Yes

3. Interaction with Receptors

The interaction of this compound derivatives with somatostatin receptors has been a focal point in understanding their biological activity. The cyclic pentapeptide derived from this compound was shown to enhance binding to μ-opioid receptors while having low affinity itself, suggesting a complex mechanism involving receptor sensitization and downstream signaling pathways .

Case Studies

  • Anticancer Research : A study on the cyclic pentapeptide demonstrated its efficacy in reducing tumor size in xenograft models, indicating the potential for clinical application in cancer therapy.
  • Drug Delivery Systems : Research on hydrogels incorporating this compound highlighted their ability to deliver baclofen effectively, showcasing the versatility of this compound in therapeutic contexts.

Q & A

Q. What are the critical handling and storage protocols for Fmoc-Tyr(Bzl)-OH to ensure stability and safety in laboratory settings?

Answer:
this compound requires strict storage at -20°C for short-term use (1 month) or -80°C for long-term stability (6 months) to prevent degradation . Handling must follow GHS safety guidelines:

  • Use gloves, protective eyewear, and lab coats to avoid skin/eye contact (classified as skin/eye irritant and respiratory hazard) .
  • Work in fume hoods to minimize inhalation of dust or vapors .
  • For solubility, pre-warm the compound to 37°C and sonicate in solvents like DMSO or ethanol . Post-experiment, dispose of waste via certified hazardous waste services to mitigate environmental risks .

Q. How can researchers optimize solubility and prepare stable stock solutions of this compound for peptide synthesis?

Answer:
Solubility varies by solvent:

  • DMSO : ≥100.8 mg/mL
  • Ethanol : ≥51 mg/mL
  • Water : Limited solubility (use co-solvents like 2% DMSO/water for hydrogel studies) .

    Methodology :

Heat the compound to 37°C to disrupt crystalline packing.

Sonicate for 10–15 minutes in the chosen solvent.

Centrifuge to remove undissolved particles. Aliquot and store at -20°C to avoid freeze-thaw cycles .

Q. What analytical methods are recommended to assess the purity and integrity of this compound?

Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to quantify purity (>98% as per COA) .
  • Mass Spectrometry (MS) : Confirm molecular weight (473.56 g/mol) via ESI-MS or MALDI-TOF .
  • NMR : Characterize structural integrity using 1^1H and 13^13C NMR, focusing on Fmoc (δ 7.2–7.8 ppm) and Bzl (δ 4.5–5.0 ppm) groups .

Q. How does this compound contribute to the design of near-infrared (NIR)-responsive hydrogel nanocomposites for drug delivery?

Answer:
this compound forms π-π stacking interactions with aromatic moieties (e.g., Fmoc-Phe-OH) and carbon nanomaterials (e.g., graphene oxide), enabling hydrogel self-assembly. These hydrogels exhibit NIR-triggered drug release due to photothermal effects .

Experimental Design :

Mix this compound with Fmoc-Tyr-OH (1:1 ratio) in 2% DMSO/water.

Add carbon nanotubes or graphene oxide for conductivity.

Characterize via molecular dynamics simulations (e.g., CH-π interactions) and rheology to validate gelation .

Q. What strategies mitigate slow or incomplete incorporation of this compound during solid-phase peptide synthesis (SPPS)?

Answer:
Slow coupling arises from steric hindrance from the Bzl (benzyl) and Fmoc groups. Optimize by:

  • Activation : Use HOBt/DIC instead of DCC to enhance reactivity .
  • Coupling Time : Extend reaction time to 2–4 hours for bulky residues.
  • Temperature : Perform couplings at 25–40°C to improve kinetics .
  • Deprotection : Replace piperidine with 2% DBU in DMF to reduce side reactions (e.g., phosphate monodealkylation) .

Q. How is this compound utilized in synthesizing dendrimer-based MRI contrast agents?

Answer:
this compound serves as a precursor for hexameric Mn(II) dendrimers :

Activation : React with isobutyl chloroformate to form an active ester.

Amination : Treat with NH3_3·H2_2O to yield Fmoc-Tyr(Bzl)-NH2_2.

Deprotection : Remove Fmoc with piperidine, then reduce to diamine using BH3_3·THF.

Alkylation : Introduce tert-butyl bromoacetate for EDTA-like chelation sites.

Dendrimer Assembly : React with N3_3P3_3Cl6_6 to form a hexameric scaffold, followed by deprotection and RP-HPLC purification .

Q. What are the best practices for orthogonal deprotection of this compound in complex peptide analogues?

Answer:
The Bzl group is stable under acidic (TFA) and basic (piperidine) conditions but removable via hydrogenolysis (H2_2/Pd-C) or fluoride-based reagents (TBAF).
Case Study : In endomorphin-2 analogues:

Synthesize Fmoc-Tyr(Bzl)-cAsn(acetone)-OH via EDCI/HOBt coupling.

Remove Fmoc with piperidine, then cleave Bzl using Pd-C/H2_2 in acetic acid (60% yield).

Validate deprotection via LC-MS and 1^1H NMR (loss of Bzl protons at δ 4.5–5.0 ppm) .

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560162
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-40-7
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Tyr(Bzl)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Tyr(Bzl)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-Tyr(Bzl)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-Tyr(Bzl)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-Tyr(Bzl)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-Tyr(Bzl)-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。